gaudichaudiic acid F
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Overview
Description
Gaudichaudiic acid F is an organic heteroheptacyclic compound isolated from the bark of Indonesian Garcinia gaudichaudii and exhibits cytotoxic activity. It has a role as a metabolite and an antineoplastic agent. It is an organic heteroheptacyclic compound, an oxo monocarboxylic acid, a cyclic ether, a cyclic ketone, a bridged compound and an alpha,beta-unsaturated monocarboxylic acid.
Scientific Research Applications
Novel Cytotoxic Compounds and Structural Analysis
Gaudichaudiic acid F is part of a group of compounds isolated from the bark of Indonesian Garcinia gaudichaudii. These compounds, including gaudichaudiic acids F-I, have been structurally analyzed in detail. Gaudichaudiic acid I is likely derived from gaudichaudiic acid F through a process of allylic oxidation and aromatization (Xu et al., 2000).
Antimicrobial Activity
Piper gaudichaudianum, which contains a variant of gaudichaudiic acid, has demonstrated antimicrobial activity, particularly against Staphylococcus aureus, Bacillus subtilis, and Candida tropicalis. This suggests potential applications of gaudichaudiic acid F in the development of antimicrobial agents (Puhl et al., 2011).
Cytotoxicity Against Cancer Cells
A study on Garcinia gaudichaudii leaf extract led to the isolation of various cytotoxic compounds, including gaudichaudiic acid F. These compounds have shown significant cytotoxicity against several cancer cell lines, indicating their potential use in cancer research and therapy (Cao et al., 1998).
Trypanocidal Activity
Gaudichaudiic acid from Piper gaudichaudianum has shown potent trypanocidal effects against Trypanosoma cruzi. The isolation and enantiomeric resolution of this compound have led to the discovery that its (+)-enantiomer is more active, suggesting a specific application in the treatment of diseases caused by Trypanosoma cruzi (Batista et al., 2011).
In Vitro Antioxidant Activities
The ethanolic extract of Tecoma gaudichaudi flowers, which may contain compounds including gaudichaudiic acid F, has exhibited significant in vitro antioxidant activities. This suggests potential applications in the development of natural antioxidant agents (Kiranmayi, 2018).
Biosynthetic Origins
Research on the biosynthesis of gaudichaudiic acid in Piper gaudichaudianum has provided insights into its molecular origins. This knowledge is crucial for understanding the production and potential synthetic applications of this compound (Lopes et al., 2007).
properties
Product Name |
gaudichaudiic acid F |
---|---|
Molecular Formula |
C40H50O9 |
Molecular Weight |
674.8 g/mol |
IUPAC Name |
(E)-4-[(1R,2R,21R,23S)-20-ethoxy-16-hydroxy-8,8,12,25,25-pentamethyl-5-(2-methylbut-3-en-2-yl)-18,22-dioxo-3,7,24-trioxaheptacyclo[19.4.1.02,19.02,23.04,17.06,15.09,14]hexacosa-4(17),5,12,15-tetraen-23-yl]-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C40H50O9/c1-11-36(5,6)28-32-25(21-17-19(3)13-14-23(21)37(7,8)47-32)29(41)26-30(42)27-31(46-12-2)22-18-24-38(9,10)49-39(34(22)43,16-15-20(4)35(44)45)40(24,27)48-33(26)28/h11,15,17,21-24,27,31,41H,1,12-14,16,18H2,2-10H3,(H,44,45)/b20-15+/t21?,22-,23?,24-,27?,31?,39-,40-/m1/s1 |
InChI Key |
DDXYKUAYCPOGSR-BJBPENEPSA-N |
Isomeric SMILES |
CCOC1[C@H]2C[C@H]3[C@@]4(C1C(=O)C5=C(O4)C(=C6C(=C5O)C7C=C(CCC7C(O6)(C)C)C)C(C)(C)C=C)[C@@](C2=O)(OC3(C)C)C/C=C(\C)/C(=O)O |
Canonical SMILES |
CCOC1C2CC3C(OC(C2=O)(C34C1C(=O)C5=C(O4)C(=C6C(=C5O)C7C=C(CCC7C(O6)(C)C)C)C(C)(C)C=C)CC=C(C)C(=O)O)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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